molecular formula C10H17N6O12P3 B13399439 [[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

Cat. No.: B13399439
M. Wt: 506.20 g/mol
InChI Key: PVKSNHVPLWYQGJ-UHFFFAOYSA-N
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Description

The compound [[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid is a complex molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple phosphate groups and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the oxolan ring and subsequent phosphorylation steps. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the final product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Research focuses on its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the production of various biochemical reagents and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the phosphate groups, which can form strong bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Similar in structure due to the presence of phosphate groups and a purine base.

    Nicotinamide adenine dinucleotide (NAD): Shares structural similarities with the purine base and phosphate groups.

    Flavin adenine dinucleotide (FAD): Contains a purine base and phosphate groups, similar to [[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid.

Uniqueness

The uniqueness of [[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid lies in its specific arrangement of phosphate groups and the oxolan ring, which confer distinct biochemical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKSNHVPLWYQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N6O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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